BENGHE Foundational & Exploratory

Check Availability & Pricing

The Molecular Architecture of 2-Bromo-4-
nitroaniline: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-4-nitroaniline

Cat. No.: B050497

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive crystallographic analysis of 2-Bromo-4-
nitroaniline (CeHsBrN20:2), a key intermediate in the synthesis of various pharmacologically
active compounds, including sulfonamides and benzothiazines.[1] A detailed examination of its
single-crystal X-ray diffraction data reveals a highly planar molecular structure stabilized by a
network of intra- and intermolecular hydrogen bonds. Understanding this three-dimensional
arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions
in a biological context, thereby offering a foundational dataset for rational drug design and
development. This document outlines the synthesis and crystallization protocols, presents a
detailed analysis of the crystal structure, and discusses the significant non-covalent
interactions that dictate its solid-state packing.

Introduction: The Significance of Structural Insight

In the field of medicinal chemistry, the precise spatial arrangement of atoms within a molecule
is intrinsically linked to its function. For precursor molecules like 2-Bromo-4-nitroaniline, a
thorough understanding of their crystal structure provides invaluable insights. It elucidates the
molecule's conformational preferences, the nature of its intermolecular interactions, and its
overall solid-state stability. Such information is paramount for the development of robust
synthetic routes and for the design of novel derivatives with tailored pharmacological profiles.
The title compound is a structural isomer of other halogenated nitroanilines, and a comparative
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analysis of their crystal structures can reveal subtle yet significant trends in their chemical and
physical properties.[1]

Experimental Methodology: From Synthesis to
Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity
material and the subsequent growth of diffraction-quality single crystals. The protocols
described herein are self-validating, ensuring reproducibility and the integrity of the final
structural model.

Synthesis of 2-Bromo-4-nitroaniline

The synthesis of 2-Bromo-4-nitroaniline was achieved following a well-established oxidative
bromination protocol.[1] This method provides a reliable and efficient route to the desired
product.

Protocol:

To a 50 ml flask containing 30 ml of acetic acid, add 4-Nitroaniline (6 g, 0.0435 mol) and
ammonium bromide (4.5 g, 0.0479 mol).

 Stir the mixture to ensure homogeneity.

e Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.
o Continue stirring at room temperature for a period of 3 hours.

o Collect the resulting precipitate by filtration.

o Wash the precipitate thoroughly with water to remove any residual acids and salts.

» Recrystallize the crude product from a dichloromethane and methanol mixture to yield pure
2-Bromo-4-nitroaniline.[1]

Single-Crystal Growth
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The formation of a single crystal suitable for X-ray diffraction is a critical step that often requires
careful optimization.

Protocol:

e Prepare a saturated solution of the purified 2-Bromo-4-nitroaniline in a
dichloromethane/methanol solvent system.

e Loosely cover the container to allow for slow evaporation of the solvent at ambient
temperature.

» Monitor the solution over several days for the formation of well-defined, yellow, needle-like
crystals.

o Carefully select a crystal of appropriate size (e.g., 0.26 x 0.12 x 0.10 mm) for mounting on
the diffractometer.[1]

Below is a conceptual workflow of the experimental process from synthesis to data analysis.
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Caption: Experimental workflow from synthesis to structural analysis.
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Results and Discussion: Unveiling the Crystal
Structure

The crystal structure of 2-Bromo-4-nitroaniline was determined by single-crystal X-ray
diffraction, providing a detailed three-dimensional model of the molecule and its packing in the
solid state.

Crystallographic Data and Structure Refinement

The compound crystallizes in the orthorhombic space group Pna2: with four molecules in the
unit cell.[1][2][3] The key crystallographic data and refinement parameters are summarized in
Table 1.
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Parameter Value
Empirical Formula CeHsBrN20:2
Formula Weight 217.03
Crystal System Orthorhombic
Space Group Pna2.

Unit Cell Dimensions

a 11.098 (3) A
b 16.763 (4) A
c 3.9540 (9) A
a, B,y 90°

Volume 735.6 (3) A3
z 4

Data Collection

Diffractometer

Bruker Kappa APEXIlI CCD

Radiation Mo Ka (A = 0.71073 A)
Temperature 296 (2) K

Measured Reflections 4932

Independent Reflections 1542

Refinement

R[F? > 20(F?)] 0.039

wWR(F?) 0.092

Goodness-of-fit (S) 1.00

Table 1: Crystal Data and Structure Refinement
for 2-Bromo-4-nitroaniline.[1][2][3][4]
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Molecular Geometry

The molecule is essentially planar.[1] The dihedral angle between the nitro group and the
aromatic ring is a mere 4.57 (4)°.[1][2] A significant feature of the molecular conformation is an
intramolecular N—H---Br hydrogen bond, which results in the formation of a planar five-
membered ring.[1][2][5] This ring is nearly coplanar with the aromatic ring, with a dihedral angle
of just 1.64 (6)°.[1][2][5] This intramolecular interaction contributes significantly to the planarity
and stability of the molecule's conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Bromo-4-nitroaniline is dominated by a network of intermolecular
hydrogen bonds that link the molecules into a stable three-dimensional architecture.
Specifically, N—H---N and N—H---O hydrogen bonds are observed.[1][2] These interactions are
crucial for the stabilization of the crystal structure.[1] The hydrogen-bond geometry is detailed
in Table 2.

D—H--A D—H (A) H---A (A) D--A (A) D—H---A (°)
N1—H1A.--N1i 0.86 2.32 3.158 (7) 167.00
N1—H1B---Brl 0.86 2.68 3.095 (5) 111.00
N1—H1B.--02i 0.86 2.32 3.049 (7) 143.00
Table 2:

Hydrogen-bond
geometry (A, °)
for 2-Bromo-4-

nitroaniline.[1]

The diagram below illustrates the key intermolecular hydrogen bonding interactions that define
the crystal packing.
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Caption: Inter- and intramolecular hydrogen bonds in 2-Bromo-4-nitroaniline.

Conclusion

The single-crystal X-ray analysis of 2-Bromo-4-nitroaniline provides a definitive structural
model, highlighting a planar conformation stabilized by a significant intramolecular N—H---Br
hydrogen bond. The crystal packing is further reinforced by a network of intermolecular N—
H--:N and N—H---O hydrogen bonds. This detailed structural information serves as a critical
reference for computational modeling, understanding structure-activity relationships, and
guiding the synthesis of new chemical entities for drug discovery and development. The
provided protocols for synthesis and crystallization offer a robust foundation for further research
on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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